molecular formula C17H17N3O B2825364 1-(2-ethylphenyl)-3-(1H-indol-3-yl)urea CAS No. 899946-98-6

1-(2-ethylphenyl)-3-(1H-indol-3-yl)urea

Cat. No.: B2825364
CAS No.: 899946-98-6
M. Wt: 279.343
InChI Key: VEIVRIYUBIFCPO-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-3-(1H-indol-3-yl)urea is a synthetic urea derivative featuring an indole moiety linked to a 2-ethylphenyl group via a urea bridge. The molecular formula is C17H17N3O, with a molecular weight of 279.34 g/mol (CAS: 941987-60-6) . Its structure combines the hydrogen-bonding capacity of the urea group with the aromatic and hydrophobic properties of indole and ethyl-substituted phenyl rings.

Properties

IUPAC Name

1-(2-ethylphenyl)-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-2-12-7-3-5-9-14(12)19-17(21)20-16-11-18-15-10-6-4-8-13(15)16/h3-11,18H,2H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIVRIYUBIFCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-ethylphenyl)-3-(1H-indol-3-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an indole moiety, which is well-known for its presence in various biologically active molecules, and a urea functional group, often associated with pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H18N2O\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}

This compound consists of:

  • An indole ring , which contributes to its pharmacological properties.
  • A urea group , enhancing its interaction with biological targets.

Research indicates that this compound acts primarily as an orexin receptor agonist . Orexin receptors play a crucial role in regulating various physiological processes, including sleep-wake cycles and appetite control. The modulation of these receptors suggests potential applications in treating conditions such as sleep disorders and metabolic syndromes.

Anticancer Properties

The compound has shown promise in anticancer research. Studies suggest that derivatives of indole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing similar structural features have demonstrated IC50 values indicating effective inhibition of cell proliferation in cancer models .

Anti-inflammatory Effects

Indole derivatives are also recognized for their anti-inflammatory properties. The presence of the indole moiety in this compound may contribute to its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by excessive inflammation.

Study 1: Orexin Receptor Agonism

A study evaluated the agonistic effects of this compound on orexin receptors. The results indicated a significant increase in orexin receptor activity, suggesting its potential utility in managing sleep disorders.

Study 2: Anticancer Activity

In vitro studies assessed the anticancer activity of the compound against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound exhibited an IC50 value comparable to established anticancer agents, indicating its potential as a therapeutic candidate .

Study 3: Anti-inflammatory Mechanisms

Research into the anti-inflammatory effects revealed that this compound could inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism through which it may exert protective effects in inflammatory conditions.

Data Tables

Biological Activity Target IC50 (µM) Reference
Orexin receptor agonismOrexin receptors-
Anticancer (MCF-7)Breast cancer cells0.48
Anticancer (HCT116)Colon cancer cells0.19
Anti-inflammatoryCytokines-

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Para vs. Ortho Substitution

The para-ethylphenyl isomer (1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea) shares the same molecular formula (C17H17N3O ) but differs in the ethyl group’s position on the phenyl ring. This positional change alters steric and electronic properties:

  • Para substitution may enhance symmetry and reduce steric clashes, improving crystallinity or solubility .

Substituent Variations on the Aryl Group

Methyl vs. Methoxy Substituents
  • 1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea (C18H19N3O, MW: 293.37 g/mol): The ethyl linker between indole and urea increases flexibility, while the 2-methylphenyl group enhances hydrophobicity .
Halogenated and Nitro Derivatives

These modifications can enhance electrophilicity or metal-binding capacity, relevant for enzyme inhibition .

Core Structural Modifications

Urea vs. Thiadiazole/Pyrazole Cores
  • Indole chalcones (e.g., (E)-1-(furan-3-yl)-3-(1H-indol-3-yl)prop-2-en-1-one): The α,β-unsaturated ketone core enables conjugation, influencing anti-tubercular activity (MIC: 210 μM) .
Hydrazide and Pyrrole-dione Derivatives
  • N2-[1-(2-Hydroxyphenyl)ethylidene]-N2000-(1H-indol-3-ylmethylene)carbonic dihydrazide (C18H17N5O2): The hydrazide group facilitates intramolecular hydrogen bonding (O–H⋯N), which may stabilize its bioactive conformation .
  • 1-(2-Hydroxyethyl)-3-[(2-hydroxyethyl)amino]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione: The pyrrole-dione core introduces additional hydrogen-bond acceptors, relevant for protein interactions .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Noted Activities/Properties Reference
1-(2-Ethylphenyl)-3-(1H-indol-3-yl)urea C17H17N3O 279.34 Ortho-ethylphenyl, urea bridge N/A (structural focus)
1-(4-Ethylphenyl)-3-(1H-indol-3-yl)urea C17H17N3O 279.34 Para-ethylphenyl, urea bridge Improved crystallinity
1-[2-(Indol-3-yl)ethyl]-3-(2-methylphenyl)urea C18H19N3O 293.37 Ethyl linker, 2-methylphenyl Enhanced hydrophobicity
1-[2-(Indol-3-yl)ethyl]-3-(2-methoxyphenyl)urea C18H19N3O2 313.37 Ethyl linker, 2-methoxyphenyl Increased polarity
(E)-1-(furan-3-yl)-3-(1H-indol-3-yl)prop-2-en-1-one C15H11NO2 237.26 α,β-unsaturated ketone, furan Anti-tubercular (MIC: 210 μM)
N2-[1-(2-Hydroxyphenyl)ethylidene]carbonic dihydrazide C18H17N5O2 335.36 Hydrazide, intramolecular H-bonding Stabilized bioactive conformation

Key Research Findings

  • Hydrogen-Bonding Capacity : Urea derivatives generally exhibit stronger hydrogen-bonding than thiadiazole or pyrazole analogs, critical for target engagement .
  • Biological Activity Trends : Anti-tubercular indole chalcones () and anticancer pyrazole-thioamides () highlight the importance of substituent electronegativity and conjugation in activity.

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